1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
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Overview
Description
1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate amines or other nucleophiles. One common method involves the reaction of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under specific conditions to form the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and reagents to facilitate the reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone
- 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
- 1-(Pyridin-4-yl)-2-p-tolylethanone
Uniqueness
1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is unique due to its specific trifluoromethyl-pyrrolo[2,3-b]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7F3N2O |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-5(16)8-4-6-7(10(11,12)13)2-3-14-9(6)15-8/h2-4H,1H3,(H,14,15) |
InChI Key |
ISWXEINWQIHFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CN=C2N1)C(F)(F)F |
Origin of Product |
United States |
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